Dual mTORC1/mTORC2 Biochemical Inhibition Versus Rapamycin: Quantitative IP Kinase Assay Comparison for 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one
QL-IX-55 demonstrates potent biochemical inhibition of both TORC1 and TORC2, in direct contrast to rapamycin which inhibits only TORC1 allosterically. In immunoprecipitation kinase assays using Saccharomyces cerevisiae, QL-IX-55 exhibited an IC50 <50 nM against both complexes, whereas rapamycin showed no inhibitory activity against TORC2-dependent phosphorylation events under identical conditions [1].
| Evidence Dimension | Biochemical inhibitory activity against TORC1 and TORC2 complexes |
|---|---|
| Target Compound Data | IC50 <50 nM (TORC1 and TORC2) |
| Comparator Or Baseline | Rapamycin: IC50 not determinable against TORC2 (no inhibition observed); inhibits only TORC1 via allosteric mechanism |
| Quantified Difference | Target compound inhibits both complexes at <50 nM; rapamycin exhibits zero TORC2 inhibition |
| Conditions | Saccharomyces cerevisiae IP kinase assays measuring substrate YPK1 phosphorylation |
Why This Matters
For researchers investigating mTORC2-dependent signaling pathways or seeking to avoid rapamycin-induced feedback activation of PI3K-AKT, this compound provides a biochemically validated tool that rapamycin cannot functionally substitute.
- [1] Liu Q, et al. Selective ATP-competitive inhibitors of TOR suppress rapamycin-insensitive function of TORC2 in Saccharomyces cerevisiae. ACS Chem Biol. 2012;7(6):982-987. View Source
